pH-Dependent Hydrolytic Stability: 5.6‑Fold Reduction in Acid‑Mediated Background Fluorescence
HMRef-S-Neu5Ac eliminates the acid-mediated background signal that plagues 4MU-Neu5Ac. At pH 2, 4MU-Neu5Ac undergoes non-enzymatic hydrolysis, yielding a 5.6-fold increase in fluorescence over a two-hour incubation period. In contrast, HMRef-S-Neu5Ac exhibits complete stability across all tested pH values (pH 2–8) within the same timeframe [1].
| Evidence Dimension | Fluorescence intensity change due to non-enzymatic hydrolysis |
|---|---|
| Target Compound Data | No significant fluorescence increase across pH 2–8 over two hours |
| Comparator Or Baseline | 4MU-Neu5Ac: 5.6-fold fluorescence increase at pH 2 over two hours |
| Quantified Difference | ≥5.6-fold reduction in background signal at pH 2 |
| Conditions | 0.2 M sodium phosphate buffers at selected pH values (2, 4, 6, 7.4, 8); fluorescence monitored over two hours |
Why This Matters
Procurement of HMRef-S-Neu5Ac is justified for assays conducted in acidic environments (e.g., lysosomal compartments, tumor microenvironments) where 4MU-Neu5Ac would generate false-positive signals.
- [1] Rivas C, Urano Y. Development of a Panel of Fluorescence Probes for Glycoside Hydrolases: Establishment of a Novel Rapid Cancer Imaging Method. KAKENHI Project Report 16F16109 (2018 Annual Report). View Source
